![molecular formula C₁₁H₁₄N₄O₅ B1140102 2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one CAS No. 102731-45-3](/img/structure/B1140102.png)

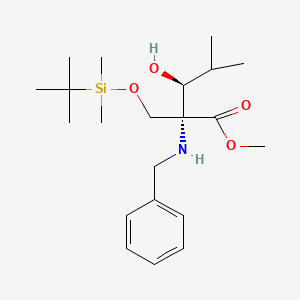

2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound is not well-documented in the available literature .Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available literature .Wissenschaftliche Forschungsanwendungen

Optical Investigation

This compound has been used in optical investigations . It shows a clear solvatochromic behavior close to the blue part (370–420 nm) of the visible spectrum . Quantum chemical calculations show internal charge transfer (ICT) between the donor amino and the electron-withdrawing isocyano groups .

Antifungal Properties

The compound has been gaining attention due to its unique antifungal properties . This makes it a potential candidate for the development of new antifungal treatments.

Anticancer Properties

In addition to its antifungal properties, this compound also exhibits anticancer properties . This opens up possibilities for its use in cancer research and treatment.

Photophysical Properties

The compound has unique photophysical properties . It has high molar absorptivity (ε = 15–18·10 3 M −1 cm −1) and excellent quantum yield (Φ f = 70–95%) in most solvents .

Fluorescence Quenching in Water

Interestingly, its fluorescence is completely quenched in water . This property can be advantageous in biolabeling applications, where background fluorescence should be kept minimal .

Material Science

The development of high-performance environment-sensitive dyes and/or fluorescent solvatochromic probes are one of the main focuses of today’s material science . This compound, with its unique properties, can contribute significantly to this field.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one involves the synthesis of the pyrrolopyrimidinone core structure, followed by the addition of the oxolane group and the final attachment of the amino group.", "Starting Materials": ["4-chloro-2-nitropyrimidine", "ethyl acetoacetate", "ethyl cyanoacetate", "2,3-dihydroxy-4-methylenepentanal", "sodium borohydride", "L-tartaric acid", "sodium hydroxide", "ammonium chloride", "sodium bicarbonate", "hydrochloric acid", "sodium chloride", "ethanol", "water"], "Reaction": ["Step 1: Synthesis of 4-chloro-2-nitropyrimidine by reacting 2-chloro-5-nitrophenylamine with ethyl cyanoacetate and sodium ethoxide in ethanol.", "Step 2: Reduction of 4-chloro-2-nitropyrimidine to 4-amino-2-chloropyrimidine using sodium borohydride in ethanol.", "Step 3: Condensation of 4-amino-2-chloropyrimidine with ethyl acetoacetate and L-tartaric acid in ethanol to form 2,4-dioxo-7-(2-tartaric acid ethyl ester)pyrrolo[3,2-d]pyrimidine.", "Step 4: Hydrolysis of 2,4-dioxo-7-(2-tartaric acid ethyl ester)pyrrolo[3,2-d]pyrimidine with sodium hydroxide in water to remove the tartaric acid ester and form 2,4-dioxo-7-pyrrolo[3,2-d]pyrimidine.", "Step 5: Addition of 2,3-dihydroxy-4-methylenepentanal to 2,4-dioxo-7-pyrrolo[3,2-d]pyrimidine in the presence of ammonium chloride and sodium bicarbonate in ethanol to form 2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one.", "Step 6: Purification of the final product by recrystallization from ethanol and water mixture, followed by drying."] } | |

CAS-Nummer |

102731-45-3 |

Produktname |

2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |

Molekularformel |

C₁₁H₁₄N₄O₅ |

Molekulargewicht |

282.25 |

IUPAC-Name |

2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C11H14N4O5/c12-11-14-5-3(1-13-6(5)10(19)15-11)9-8(18)7(17)4(2-16)20-9/h1,4,7-9,13,16-18H,2H2,(H3,12,14,15,19)/t4-,7-,8-,9+/m1/s1 |

SMILES |

C1=C(C2=C(N1)C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O |

Synonyme |

2-Amino-7-(β-D-ribofuranosyl[3,2-d]pyrimidin-4-one; 2-Amino-1,5-dihydro-7-β-D-ribofuranosyl-4H-pyrrolo[3,2-d]pyrimidin-4-one; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol](/img/structure/B1140022.png)

![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)

![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)

![(3S,6R,7S,12Z,15S,16E)-3,7-Bis-{[tert-butyl(dimethyl)silyl]oxy}-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid](/img/structure/B1140033.png)

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B1140035.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3](/img/structure/B1140038.png)

![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)